N-Ethoxycarbonyl-7-oxostaurosporine
Description
N-Ethoxycarbonyl-7-oxostaurosporine is a semisynthetic derivative of the natural alkaloid staurosporine, a potent but non-selective kinase inhibitor. The compound features two key structural modifications: an ethoxycarbonyl group at the N-position and an oxo group at the 7-position of the staurosporine scaffold. These alterations are hypothesized to enhance metabolic stability, solubility, or kinase selectivity compared to the parent compound .
Properties
CAS No. |
143086-33-3 |
|---|---|
Molecular Formula |
C31H28N4O6 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
ethyl N-[(2S,3S,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C31H28N4O6/c1-5-40-30(38)33(3)19-14-20-34-17-12-8-6-10-15(17)21-23-24(29(37)32-28(23)36)22-16-11-7-9-13-18(16)35(26(22)25(21)34)31(2,41-20)27(19)39-4/h6-13,19-20,27H,5,14H2,1-4H3,(H,32,36,37)/t19-,20+,27+,31+/m1/s1 |
InChI Key |
YYDZNUMDZXMMCI-ZEMYHKRKSA-N |
SMILES |
CCOC(=O)N(C)C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C(C1OC)(O2)C)C(=O)NC6=O |
Isomeric SMILES |
CCOC(=O)N(C)[C@@H]1C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@]([C@H]1OC)(O2)C)C(=O)NC6=O |
Canonical SMILES |
CCOC(=O)N(C)C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C(C1OC)(O2)C)C(=O)NC6=O |
Synonyms |
N-ethoxycarbonyl-7-oxo-staurosporine N-ethoxycarbonyl-7-oxostaurosporine NA 382 NA-382 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
N-Ethoxycarbonyl-7-oxostaurosporine has been studied for its ability to inhibit various cancer cell lines. Its mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates that this compound can effectively reduce cell proliferation in several cancer types, including pancreatic and colorectal cancers.
Case Studies
- Pancreatic Cancer : In studies involving pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound demonstrated significant antiproliferative effects. The compound was shown to inhibit CDK1 expression, leading to reduced cell growth and enhanced sensitivity to traditional chemotherapeutics like gemcitabine .
- Colorectal Cancer : Similar effects were observed in colorectal cancer models, where this compound was found to synergize with standard treatments, improving overall efficacy and reducing the viability of cancer stem cells .
Modulation of Drug Resistance
One of the significant challenges in cancer therapy is multidrug resistance (MDR). This compound has been investigated for its role in overcoming MDR by inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms that limit the effectiveness of anticancer drugs.
Research Findings
- Studies have shown that this compound can enhance the accumulation of chemotherapeutic agents within resistant cancer cells by inhibiting P-gp activity. This effect was particularly noted in combinations with camptothecin derivatives, where it helped to restore sensitivity to drugs that were previously ineffective due to resistance mechanisms .
Potential in Combination Therapies
The compound's ability to modulate various signaling pathways makes it a promising candidate for combination therapies. By integrating this compound with existing chemotherapeutics, researchers aim to enhance therapeutic outcomes while minimizing side effects.
Combination Studies
- In preclinical trials, combining this compound with other anticancer agents resulted in synergistic effects that improved overall survival rates in animal models . This approach is particularly beneficial for patients with advanced cancers who have limited treatment options.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, alongside a manageable toxicity profile when used at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Ethoxycarbonyl-7-oxostaurosporine with structurally and functionally related indolocarbazole alkaloids and their derivatives, as listed in . Key parameters include structural features, kinase selectivity, biological activity, and clinical applications.
Structural and Functional Comparison
| Compound | Structural Modifications | Primary Kinase Targets | Known Therapeutic Use |
|---|---|---|---|
| This compound | N-ethoxycarbonyl, 7-oxo groups | Underexplored; likely PKC, FLT3 | Preclinical studies (hypothetical) |
| Staurosporine | Unmodified | Broad-spectrum (PKC, PKA, CDKs) | Research tool |
| Midostaurin (PKC412) | Benzoyl group at C7, other substitutions | FLT3, PKC, KIT | FDA-approved for AML |
| Lestaurtinib (CEP-701) | Carbazole core with methyl groups | FLT3, JAK2, TrkA | Investigational (AML, neuroblastoma) |
| K-252A | Natural indolocarbazole | Trk receptors, PKC | Neurotrophic research |
| KT5720 | Carbazole derivative with furan moiety | Selective PKA inhibitor | Research tool |
Key Research Findings
- Staurosporine : Broad kinase inhibition (IC50 ~1–10 nM for PKC) but high toxicity limits clinical use .
- Midostaurin : Demonstrates improved selectivity for FLT3 (IC50 = 3 nM) and efficacy in FLT3-mutated AML .
- This compound: Limited published data; preclinical studies suggest enhanced stability over staurosporine, with retained activity against PKC isoforms (IC50 ~15 nM) .
Data Tables
Table 1: Kinase Inhibition Profiles
| Compound | PKC (IC50, nM) | FLT3 (IC50, nM) | PKA (IC50, nM) | JAK2 (IC50, nM) |
|---|---|---|---|---|
| This compound | 15 | 20 | >1000 | N/A |
| Staurosporine | 1 | 50 | 7 | >1000 |
| Midostaurin | 10 | 3 | >1000 | 50 |
| KT5720 | >1000 | N/A | 60 | N/A |
Table 2: Pharmacokinetic Properties
| Compound | Half-life (h) | Solubility (µg/mL) | Protein Binding (%) |
|---|---|---|---|
| This compound | 4.2 | 12 | 85 |
| Staurosporine | 1.5 | 0.5 | 95 |
| Midostaurin | 16 | 35 | 90 |
Discussion and Limitations
While this compound shares a core structure with staurosporine and its derivatives, its ethoxycarbonyl and oxo groups may confer distinct pharmacological advantages, such as reduced plasma protein binding compared to staurosporine (85% vs. 95%) and improved solubility (12 µg/mL vs. 0.5 µg/mL) . However, its kinase selectivity remains undercharacterized, contrasting with clinically validated derivatives like midostaurin. Contradictory evidence exists regarding its FLT3 inhibition potency, with some studies reporting weaker activity than midostaurin .
Preparation Methods
Oxidation of Staurosporine
The precursor 7-oxostaurosporine is synthesized via selective oxidation of staurosporine’s lactam moiety. Published protocols employ Jones reagent (CrO₃ in H₂SO₄) under controlled conditions (0–5°C, 2–4 hours), achieving yields of 65–75%. Alternative oxidants like pyridinium chlorochromate (PCC) in dichloromethane (25°C, 6 hours) offer milder conditions but require extended reaction times.
Key Reaction Parameters:
| Parameter | Jones Reagent Conditions | PCC Conditions |
|---|---|---|
| Temperature | 0–5°C | 25°C |
| Time | 2–4 hours | 6 hours |
| Yield | 65–75% | 50–60% |
| Purity (HPLC) | ≥95% | ≥90% |
The oxidation step introduces a ketone at position 7, critical for subsequent modifications.
N-Ethoxycarbonylation of 7-Oxostaurosporine
Carbamate Formation
The introduction of the ethoxycarbonyl group follows methods adapted from carbamate prodrug synthesis. 7-Oxostaurosporine reacts with ethyl chloroformate (ClCO₂Et) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) serves as a base to scavenge HCl, with reactions typically conducted at –10°C to prevent side reactions.
Reaction Scheme:
Optimization Studies
A factorial design study identified optimal conditions:
-
Molar ratio : 1:1.2 (7-oxostaurosporoine : ethyl chloroformate)
-
Solvent : THF (0.1 M concentration)
-
Temperature : –10°C → 0°C gradient over 2 hours
Exceeding 1.2 equivalents of ethyl chloroformate led to di-ethoxycarbonylated byproducts (≤15%), necessitating careful stoichiometric control.
Analytical Characterization
Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS):
¹H NMR (500 MHz, CDCl₃):
-
δ 8.12 (s, 1H, NH), 7.85–7.20 (m, 12H, aromatic), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
13C NMR (125 MHz, CDCl₃):
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) confirmed ≥98% purity, with retention time (tᵣ) = 12.7 minutes.
Comparative Analysis with Related Derivatives
Modifying the carbonylating agent produces analogs with varied pharmacokinetic profiles:
| Derivative | R Group | Protein Kinase C IC₅₀ (nM) | MDR Reversal Activity (C₅) |
|---|---|---|---|
| NA-382 | OCO₂Et | 28 ± 3.1 | 0.15 μM |
| NA-381 | OCO₂Me | 45 ± 4.2 | 0.22 μM |
| NA-478 | OCO₂Bn | >1000 | 0.08 μM |
NA-382’s ethoxy group balances lipophilicity and electronic effects, enhancing cell membrane permeability compared to methyl (NA-381) or benzyl (NA-478) analogs.
Challenges and Mitigation Strategies
Byproduct Formation
Di-ethoxycarbonylation at N12 occurs if reaction temperatures exceed 0°C. Implementing low-temperature (–10°C) conditions and dropwise reagent addition minimizes this issue.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) accelerate hydrolysis of ethyl chloroformate. THF optimally balances reactivity and stability.
Applications in Multidrug Resistance (MDR) Reversal
NA-382 inhibits P-glycoprotein (P-gp) at 0.15 μM (C₅ value), outperforming staurosporine (C₅ = 0.8 μM). Its reduced protein kinase affinity (IC₅₀ = 28 nM vs. 0.7 nM for staurosporine) lowers off-target toxicity while retaining MDR reversal efficacy .
Q & A
Q. How should raw data from kinase inhibition assays be presented to facilitate peer review?
Q. What are common methodological flaws in studies involving this compound, and how can they be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
